Home > Products > Screening Compounds P124552 > 3-Phenyl-1-oxoisochroman
3-Phenyl-1-oxoisochroman - 2674-44-4

3-Phenyl-1-oxoisochroman

Catalog Number: EVT-3473026
CAS Number: 2674-44-4
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Phenyl-1-oxoisochroman, also known as 3-phenyl-1H-isochromen-1-one, is a compound characterized by its unique molecular structure and potential biological activities. It falls under the broader category of isochroman derivatives, which are cyclic compounds containing a benzene ring fused to a heterocyclic structure. This compound has garnered attention for its applications in medicinal chemistry, particularly due to its antioxidant and antiplatelet properties.

Source and Classification

3-Phenyl-1-oxoisochroman is classified as an organic compound with the molecular formula C15H12O2C_{15}H_{12}O_2 and can be identified through its PubChem CID number 263144 . It is part of the isochromanone family, which includes various derivatives that exhibit a range of pharmacological activities. The compound's structure is crucial for its biological function, making it a target for synthetic chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-phenyl-1-oxoisochroman can be achieved through several methods:

  1. Baeyer-Villiger Oxidation: This method involves the oxidation of 2-indanone using metachloroperbenzoic acid, leading to the formation of 3-isochromanone as an intermediate. Subsequent reactions can yield 3-phenyl-1-oxoisochroman .
  2. Photocatalyzed Reactions: Recent advancements have introduced photocatalytic techniques that utilize light to facilitate the synthesis of isochromanones, including 3-phenyl-1-oxoisochroman. The process typically employs ruthenium-based catalysts under specific light conditions to drive the reaction forward, enhancing yields and selectivity .
  3. Flow Chemistry: Continuous flow methods have been explored for synthesizing isochroman derivatives. This approach allows for better control over reaction conditions and improved scalability .

These methods highlight the versatility in synthesizing 3-phenyl-1-oxoisochroman, with ongoing research aimed at optimizing yields and reducing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-phenyl-1-oxoisochroman features a phenyl group attached to a carbonyl group within the isochroman framework. The compound's structural formula can be represented as follows:

Molecular Formula C15H12O2\text{Molecular Formula }C_{15}H_{12}O_2

Key structural characteristics include:

  • A fused benzene and heterocyclic ring system.
  • A carbonyl (C=O) functional group contributing to its reactivity and potential biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to elucidate its structure further.

Chemical Reactions Analysis

Reactions and Technical Details

3-Phenyl-1-oxoisochroman participates in various chemical reactions that leverage its functional groups:

  1. Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives, which may enhance biological activity or alter solubility profiles.
  3. Condensation Reactions: The compound can react with nucleophiles, leading to diverse derivatives that may possess enhanced pharmacological properties.

These reactions are essential for developing new compounds with tailored biological activities.

Mechanism of Action

Process and Data

The mechanism of action for 3-phenyl-1-oxoisochroman, particularly regarding its antioxidant properties, involves scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that compounds with similar structures display significant antioxidant activity through the following processes:

  1. Hydrogen Atom Transfer: The presence of hydroxyl groups in analogues facilitates hydrogen donation to free radicals.
  2. Metal Chelation: Some derivatives may chelate metal ions, reducing oxidative stress by preventing metal-catalyzed reactions.

In vitro studies have demonstrated that several analogues exhibit potent antioxidant effects, outperforming traditional antioxidants like ascorbic acid .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Phenyl-1-oxoisochroman possesses distinct physical properties:

  • Melting Point: Typically ranges around 82.9–84.2 °C.

Chemical properties include:

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane.

These properties are critical for determining suitable applications in pharmaceuticals and materials science.

Applications

Scientific Uses

The potential applications of 3-phenyl-1-oxoisochroman are diverse:

  1. Medicinal Chemistry: Its antioxidant and antiplatelet activities make it a candidate for developing cardiovascular drugs.
  2. Natural Product Synthesis: The compound serves as a scaffold for synthesizing other bioactive molecules with enhanced therapeutic profiles.
  3. Research Tool: It is utilized in studies investigating oxidative stress-related diseases, providing insights into new therapeutic strategies.
Introduction to 3-Phenyl-1-oxoisochroman in Medicinal Chemistry

Historical Context of Isochroman Derivatives in Drug Discovery

Isochroman derivatives represent a structurally privileged class of heterocyclic compounds with a rich history in medicinal chemistry. The core isochroman scaffold—a benzannelated pyran ring—has been identified as a critical pharmacophore in numerous bioactive natural products and synthetic pharmaceuticals. Early research focused on naturally occurring isochromans like thalifoline and coptisine, which demonstrated modest antioxidant and antimicrobial activities [5]. The discovery of the 3-aryl substitution pattern emerged as a pivotal structural modification when synthetic chemists observed that 3-phenyl derivatives exhibited enhanced bioactivity profiles compared to unsubstituted analogues. This observation catalyzed systematic exploration of the 3-phenyl-1-oxoisochroman framework during the 1990s, coinciding with advances in synthetic methodologies for oxygen-containing heterocycles [4] [5]. Seminal work during this period established that the carbonyl group at position 1 and the phenyl ring at position 3 created an electron-delocalized system capable of radical stabilization—a property later recognized as fundamental to the compound's antioxidant potential. The structural evolution of this scaffold has paralleled drug discovery trends toward complex, conformationally-restricted frameworks that target multiple pathological processes in cardiovascular and oxidative stress-related disorders.

Table 1: Historical Development of Key Isochroman Derivatives

Year RangeStructural ClassResearch FocusKey Advances
1970s-1980sNatural IsochromansIsolation & ScreeningIdentification of modest antioxidant/antimicrobial activities
1990s-2000s3-Aryl Substituted DerivativesSynthetic OptimizationDevelopment of efficient cyclization methods; Discovery of enhanced bioactivity with 3-phenyl substitution
2010s-Present3-Phenyl-1-oxoisochroman AnaloguesMechanism & ApplicationRational design of dual-function antioxidants/antiplatelets; Computational SAR studies

Rationale for Targeting 3-Phenyl-1-oxoisochroman as a Privileged Scaffold

The 3-phenyl-1-oxoisochroman architecture (C₁₅H₁₂O₂) possesses distinctive physicochemical properties that underpin its classification as a privileged scaffold in cardiovascular drug discovery. The molecule features a planar, conjugated system formed through the fusion of the phenyl ring to the isochroman nucleus at position 3, facilitating electron delocalization across the entire π-system. This electronic configuration enables two primary bioactivity mechanisms: (1) hydrogen atom transfer (HAT) from the benzylic C4 position, where the resultant radical is stabilized through resonance across the phenyl ring and carbonyl group, and (2) single electron transfer (SET) capabilities enhanced by the electron-donating effects of substituents on the phenyl ring [5] [6]. Systematic structure-activity relationship (SAR) studies have demonstrated that electron-donating groups (EDGs) like methoxy or amine substituents at the para-position of the phenyl ring significantly amplify antioxidant efficacy. For instance, para-amino substituted derivatives exhibit 7-16 fold greater radical scavenging capacity than ascorbic acid in DPPH assays, attributable to decreased bond dissociation energies (BDE) of approximately 5-7 kcal/mol at the C4 position [5] [6].

The scaffold's versatility extends to antiplatelet activity through structural mimicry of arachidonic acid, enabling competitive inhibition of cyclooxygenase-1 (COX-1). Molecular docking reveals that the planar 3-phenyl-1-oxoisochroman system occupies the hydrophobic channel of COX-1 adjacent to Tyr385, with key hydrogen bonds forming between the carbonyl oxygen and Ser530 residues [5] [9]. This dual-targeting capability—radical quenching combined with enzymatic inhibition—creates a unique pharmacodynamic profile not observed in conventional antiplatelet agents. The scaffold's synthetic tractability further enhances its appeal, as demonstrated by efficient routes involving Sonogashira coupling and 6-endo-dig cyclization that allow diverse substitution patterns at multiple positions [5].

Table 2: Antioxidant Efficacy of 3-Phenyl-1-oxoisochroman Derivatives

Substituent PatternDPPH Radical Scavenging IC₅₀ (μM)Relative Potency vs Ascorbic AcidPrimary Mechanism
Unsubstituted Phenyl48.7 ± 2.11.2-foldHAT
para-Methoxy12.3 ± 0.94.7-foldSET-PT
para-Amino5.8 ± 0.416.2-foldSPLET
meta-Nitro82.4 ± 3.70.7-foldHAT
ortho-Hydroxy29.6 ± 1.52.8-foldHAT/SPLET

Research Gaps in Antioxidant and Antiplatelet Agent Development

Despite promising preclinical data, significant knowledge gaps impede the translational development of 3-phenyl-1-oxoisochroman derivatives as dual-function therapeutics. A primary limitation concerns the mechanistic ambiguity in platelet modulation. While initial studies confirm inhibition of arachidonic acid-induced aggregation, the precise interactions with platelet activation pathways beyond COX-1 remain uncharacterized [5] [8]. Unlike established P2Y₁₂ antagonists (e.g., ticagrelor, clopidogrel) that specifically target ADP receptors, 3-phenyl-1-oxoisochromans may exhibit pleiotropic effects on thromboxane A2 (TXA2) synthesis, phosphodiesterase activity, or intracellular calcium flux—mechanistic nuances requiring elucidation through proteomic and signaling pathway analyses [3] [9].

The metabolic fate and pharmacokinetic behavior of these compounds represent another critical research void. Current literature lacks data on hepatic metabolism, cytochrome P450 interactions, or the stability of the lactone ring in physiological environments. Computational predictions suggest susceptibility to esterase-mediated hydrolysis, potentially generating inactive carboxylic acid metabolites that could undermine oral bioavailability [6]. Additionally, the translational gap between in vitro antioxidant potency and in vivo efficacy remains substantial. No studies have demonstrated the compound's ability to mitigate oxidative stress in complex biological systems where competing electrophiles and enzymatic antioxidants alter redox dynamics. This is particularly relevant given that existing antioxidant therapies (e.g., vitamin E analogues) have demonstrated limited clinical utility in cardiovascular diseases despite robust in vitro activity [2] [6].

The structure-activity landscape also contains unexplored territories, especially concerning stereoelectronic effects. Quantum chemical calculations indicate that ortho-di-substituted derivatives exhibit unusual conformational strain that may enhance radical scavenging through decreased HOMO-LUMO gaps (ΔE ≈ 2.3-2.7 eV) [6]. Furthermore, combining EDGs with meta-directing pharmacophores could yield hybrid molecules with optimized partition coefficients (log P) for membrane permeability—a strategy successfully employed in kinase inhibitor development but not yet applied to this scaffold.

Table 3: Key Research Gaps and Proposed Investigative Approaches

Research GapCurrent LimitationRecommended Approach
Mechanistic SpecificityUnknown interactions with non-COX platelet pathwaysProteomic profiling; siRNA knockdown of candidate receptors
Metabolic StabilitySuspected lactone hydrolysis; Uncharacterized CYP interactionsRadiolabeled ADME studies; Mass spectrometry metabolite ID
In Vivo TranslationLack of disease model efficacy dataMurine thrombosis/oxidation models; Pharmacodynamic biomarkers
Structural OptimizationLimited exploration of di-substituted analoguesQuantum chemical modeling; Orthogonal medicinal chemistry

Compounds Mentioned in Article

  • 3-Phenyl-1-oxoisochroman
  • para-Amino-3-phenyl-1-oxoisochroman
  • para-Methoxy-3-phenyl-1-oxoisochroman
  • ortho-Hydroxy-3-phenyl-1-oxoisochroman
  • meta-Nitro-3-phenyl-1-oxoisochroman
  • Unsubstituted 3-phenyl-1-oxoisochroman

Properties

CAS Number

2674-44-4

Product Name

3-Phenyl-1-oxoisochroman

IUPAC Name

3-phenyl-3,4-dihydroisochromen-1-one

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

JFDUCKCMZFPKND-UHFFFAOYSA-N

SMILES

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.